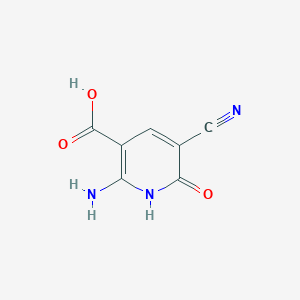

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a biochemical compound with the molecular formula C7H5N3O3 . It is used for proteomics research .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the oxidation of spiro[indole-3,4’-pyridine]-2’-thiolates with DMSO-HCl system produced diastereomeric 6’-amino-5’-cyano-5-methyl-2-oxo-2’-thioxo-1,2,2’,3’-tetrahydro-1’H-spiro-[indole-3,4’-pyridine]- 3’-carboxamides .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” can be represented by the canonical SMILES notation: C1=C(C(=O)NC(=C1C(=O)O)N)C#N . This compound has a molecular weight of 179.13 g/mol .

Chemical Reactions Analysis

The structure-activity relationship analysis of related compounds revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency, and the XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .

Physical And Chemical Properties Analysis

The compound “2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” has several computed properties. It has a molecular weight of 179.13 g/mol, a XLogP3-AA of -0.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 179.03309103 g/mol . The topological polar surface area is 116 Ų .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been investigated for its antiproliferative properties against various cancer cell lines. Studies have explored its effects on lung, colon, brain, ovary, kidney, prostate, breast tumors, as well as human leukemia and melanoma .

Cardiovascular Applications

While not as extensively studied, this compound is structurally related to the cardiotonic agent milrinone. Researchers have synthesized functionalized 2-pyridones similar to 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid and characterized their pharmacological properties .

Drug Precursors and Ligands

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives serve as potential drug precursors or ligands. For instance, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, derived from this compound, reacts with active methylene nitriles to form useful intermediates .

Biochemical Research

Researchers in proteomics have employed 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a biochemical tool. Its applications may include protein studies, enzyme assays, or other relevant investigations .

Chemical Synthesis and Derivatives

Beyond its direct applications, this compound serves as a building block for synthesizing related molecules. Chemists explore its reactivity and use it to create novel derivatives with potential biological activities .

Mechanism of Action

While the specific mechanism of action for “2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is not mentioned in the retrieved sources, related compounds have been studied. For example, it was found that the position and size of substituted groups played a key role in the binding of the compound with Epac2 .

Future Directions

properties

IUPAC Name |

2-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-2-3-1-4(7(12)13)5(9)10-6(3)11/h1H,(H,12,13)(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUAZKRKXPQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1C(=O)O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)

![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)

![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)